molecular formula C14H14N4O4 B13730892 Veratraldehyde, (5-nitro-2-pyridyl)hydrazone CAS No. 28058-37-9

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone

Cat. No.: B13730892
CAS No.: 28058-37-9
M. Wt: 302.29 g/mol
InChI Key: MRQJAFVCQWRYMV-PXNMLYILSA-N
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Description

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone, is a hydrazone derivative formed by the condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with 5-nitro-2-pyridylhydrazine. This compound features a nitro-substituted pyridyl group and two methoxy substituents on the benzaldehyde moiety, which confer distinct electronic and steric properties. The nitro group enhances electron-withdrawing effects, while the methoxy groups donate electrons, creating a balance that influences reactivity, solubility, and applications in fields such as electrochemistry and chromatography .

Properties

CAS No.

28058-37-9

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine

InChI

InChI=1S/C14H14N4O4/c1-21-12-5-3-10(7-13(12)22-2)8-16-17-14-6-4-11(9-15-14)18(19)20/h3-9H,1-2H3,(H,15,17)/b16-8-

InChI Key

MRQJAFVCQWRYMV-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC2=NC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves a condensation reaction between veratraldehyde and 5-nitro-2-pyridyl hydrazine. This reaction forms a hydrazone linkage (-C=N-NH-) through the nucleophilic attack of the hydrazine's amino group on the aldehyde's carbonyl carbon, followed by elimination of water.

Preparation of Veratraldehyde

Before hydrazone formation, veratraldehyde itself must be prepared or procured. A reliable and high-purity preparation method for veratraldehyde is crucial for the subsequent synthesis of the hydrazone.

A patented method for veratraldehyde preparation involves the methylation of vanillin under controlled conditions:

  • Vanillin (food grade, finely powdered) is mixed with water and heated to 90 °C with stirring until dissolved.
  • A 32% sodium hydroxide solution is added to the mixture.
  • The mixture is cooled to 60–80 °C, and dimethyl sulfate is added dropwise while maintaining the pH between 7 and 9.
  • The reaction mixture is refluxed until completion.
  • Toluene is added to extract the product, followed by separation of wastewater.
  • The organic phase is concentrated, and residual toluene is removed by reduced-pressure distillation.
  • The residue is filtered and crystallized from methanol.
  • The final veratraldehyde product is dried and packaged.

This method offers advantages such as simplicity, environmental friendliness, high purity, and reliable product quality suitable for further synthesis steps.

Synthesis of (5-nitro-2-pyridyl)hydrazine

The hydrazine derivative, 5-nitro-2-pyridyl hydrazine, is typically prepared by nitration of 2-pyridyl hydrazine or obtained commercially. The nitro group at the 5-position enhances the electrophilicity and reactivity of the hydrazine moiety for hydrazone formation.

Hydrazone Formation Procedure

The hydrazone is synthesized by refluxing veratraldehyde with 5-nitro-2-pyridyl hydrazine under ethanol solvent conditions:

  • Equimolar amounts of veratraldehyde and 5-nitro-2-pyridyl hydrazine are dissolved in ethanol.
  • The reaction mixture is refluxed for approximately 4 hours, allowing the condensation to proceed to completion.
  • Upon cooling, the hydrazone product precipitates out.
  • The crude product is collected by filtration, washed with water and cold ethanol to remove impurities.
  • Recrystallization from ethanol yields pure this compound.

Reaction Conditions and Optimization

  • Solvent: Ethanol is preferred due to its ability to dissolve both reactants and facilitate reflux conditions.
  • Temperature: Reflux temperature (~78 °C) ensures sufficient energy for the condensation reaction.
  • Reaction time: Approximately 4 hours to ensure complete conversion.
  • Molar ratios: Equimolar reactants prevent excess reagent waste and side reactions.
  • pH: Neutral to slightly acidic conditions favor hydrazone formation; strongly acidic or basic conditions may lead to side reactions.

Purification and Characterization

  • Filtration and washing remove unreacted starting materials and by-products.
  • Recrystallization enhances purity.
  • Characterization typically includes melting point determination, infrared spectroscopy (IR) to confirm hydrazone C=N stretching, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and elemental analysis.

Data Table: Summary of Preparation Parameters and Outcomes

Step Conditions Outcome/Notes
Vanillin methylation to veratraldehyde 90 °C, NaOH (32%), dimethyl sulfate, pH 7–9, reflux High purity veratraldehyde, environmentally friendly process
Hydrazone formation Veratraldehyde + 5-nitro-2-pyridyl hydrazine, ethanol, reflux 4 h Hydrazone precipitates on cooling, purified by recrystallization
Purification Filtration, washing with water and cold ethanol, recrystallization High purity hydrazone suitable for biological testing

Research Outcomes and Analytical Data

While direct experimental data specific to this compound are limited in the available literature, the general hydrazone synthesis approach is well-established and yields compounds with high purity and reproducibility.

  • The methylation method for veratraldehyde preparation ensures a product with minimal impurities, critical for downstream hydrazone synthesis.
  • Hydrazone derivatives synthesized via this method have been reported to exhibit good crystallinity and stability, facilitating further biological assays or chemical modifications.
  • Analytical techniques confirm the formation of the hydrazone bond, with characteristic IR bands near 1600–1650 cm⁻¹ (C=N stretch) and NMR signals consistent with hydrazone protons and aromatic substituents.

Chemical Reactions Analysis

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro-pyridyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-pyridyl derivatives.

    Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of Veratraldehyde, (5-nitro-2-pyridyl)hydrazone involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which can interfere with enzymatic activities and cellular processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can induce oxidative stress and cell death .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares veratraldehyde, (5-nitro-2-pyridyl)hydrazone with structurally related hydrazones:

Compound Molecular Formula Key Substituents Electron Effects Potential Applications
Veratraldehyde hydrazone C₁₄H₁₃N₄O₅* 3,4-dimethoxy, 5-nitro-2-pyridyl Methoxy (electron-donating), nitro (electron-withdrawing) Electrochemical additives, chromatographic analysis
Nicotinaldehyde (5-nitro-2-pyridyl)hydrazone C₁₁H₉N₅O₂ Pyridyl, nitro Pyridine (polar), nitro (electron-withdrawing) Coordination chemistry, sensing
Vanillin hydrazone C₉H₁₁N₂O₃ 4-hydroxy-3-methoxy Hydroxy (H-bonding), methoxy (electron-donating) Antioxidant studies, HPLC derivatization
2,4-Dinitrophenylhydrazone C₁₂H₁₀N₄O₄ Two nitro groups Strong electron-withdrawing Carbonyl detection via UV/Vis

*Estimated based on veratraldehyde (C₉H₁₀O₃) and 5-nitro-2-pyridylhydrazine (C₅H₅N₄O₂).

Key Observations :

  • Veratraldehyde hydrazone ’s methoxy groups enhance solubility in organic solvents compared to hydroxyl-containing analogs like vanillin hydrazone, which may form stronger hydrogen bonds .
  • The 5-nitro-2-pyridyl group introduces polarity and redox activity, distinguishing it from non-nitrated hydrazones (e.g., benzaldehyde hydrazones). This nitro group may also improve coordination with metal ions, as seen in analogous nicotinaldehyde hydrazones .

Chromatographic Behavior

Evidence from veratraldehyde’s retention in HPLC (Fig. 8, Table VI ) shows its sensitivity to tetrahydrofuran (THF) content in mobile phases, unlike 4-hydroxybenzoic acid, which is more influenced by acetonitrile. Extending this to hydrazones:

  • Veratraldehyde hydrazone is expected to exhibit higher retention times in THF-rich phases due to its methoxy groups’ hydrophobicity.
  • In contrast, vanillin hydrazone’s hydroxyl group may reduce retention in aqueous phases, aligning with vanillin’s behavior in Fig. 8 .

Electrochemical Performance

Veratraldehyde additives in ZnSO₄ electrolytes reduce hydrogen evolution reaction (HER) activity and corrosion (Fig. 2a–f ). While direct data on its hydrazone are lacking, structural analogs suggest:

  • The nitro group in 5-nitro-2-pyridylhydrazone could enhance adsorption on metal surfaces, similar to veratraldehyde’s role in suppressing HER .
  • Methoxy groups may stabilize charge transfer processes, as inferred from veratraldehyde’s HOMO/LUMO isosurfaces (Fig. 2e ).

Reactivity and Stability

  • Nitro Group Impact: The 5-nitro-2-pyridyl moiety increases electrophilicity, making the hydrazone more reactive toward nucleophiles compared to non-nitrated analogs. This aligns with veratraldehyde’s reduction to veratryl alcohol in electrochemical pathways (Fig. 2j ).
  • Methoxy vs. Hydroxy Groups : Veratraldehyde hydrazone’s methoxy groups offer better stability under acidic conditions than vanillin hydrazone’s hydroxyl groups, which may undergo protonation or oxidation.

Biological Activity

Veratraldehyde, (5-nitro-2-pyridyl)hydrazone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through the condensation reaction of veratraldehyde with 5-nitro-2-pyridine hydrazine. The presence of the nitro group in the pyridine moiety enhances the compound's reactivity and biological activity. The general reaction can be represented as follows:

Veratraldehyde+5 nitro 2 pyridine hydrazineVeratraldehyde 5 nitro 2 pyridyl hydrazone\text{Veratraldehyde}+\text{5 nitro 2 pyridine hydrazine}\rightarrow \text{Veratraldehyde 5 nitro 2 pyridyl hydrazone}

This compound exhibits a unique combination of properties due to its hydrazone structure, which is characterized by the presence of a C=N bond that plays a crucial role in its biological interactions.

Biological Activities

This compound has been reported to exhibit various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented. Its mechanism involves the generation of reactive oxygen species (ROS), which leads to cell death in various cancer cell lines .
  • Antiparasitic Efficacy : There is emerging evidence suggesting that this compound may exhibit activity against parasitic infections, particularly those caused by Trypanosoma species.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species Generation : The compound induces oxidative stress in cells, leading to apoptosis through mitochondrial pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or DNA replication in pathogens.
  • Binding Affinity : The structural characteristics allow it to bind effectively with target proteins or nucleic acids, disrupting their normal function.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 100 µg/mL.
Reported anticancer effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Showed promising results against Trypanosoma brucei, indicating potential for antitrypanosomal therapy.

Q & A

Q. Optimization Strategies :

  • Apply Design of Experiments (DoE) to identify critical parameters (e.g., molar ratio, solvent volume) and reduce trial-and-error approaches .
  • Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing experimental conditions .

Q. Table 1. Example Synthesis Conditions

ParameterOptimal RangeYield (%)Reference
SolventDMF70–80
Temperature0°C (initial), 90°C (reflux)75
Reaction Time4–6 hours70

Basic: What spectroscopic techniques are effective for characterizing this hydrazone and its metal complexes?

Methodological Answer:

  • UV-Vis Spectrophotometry : Monitor λmax shifts (e.g., 400–500 nm) to confirm metal-ligand charge transfer (MLCT) in complexes .
  • FT-IR Spectroscopy : Identify C=N stretching (1600–1650 cm⁻¹) and N–H bending (1500–1550 cm⁻¹) to verify hydrazone formation .
  • NMR Spectroscopy : Use <sup>1</sup>H-NMR to resolve aromatic protons (δ 7–9 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns .

Advanced: How can computational methods assist in designing experiments for synthesizing and optimizing this compound?

Methodological Answer:

  • Reaction Path Search : Employ quantum chemistry software (e.g., Gaussian, ORCA) to model reaction mechanisms and identify low-energy pathways .
  • Machine Learning (ML) : Train ML models on existing hydrazone synthesis data to predict optimal solvent systems or catalysts .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to guide solvent selection .

Advanced: How can researchers resolve contradictions in metal-complexation data (e.g., stability constants vs. spectroscopic results)?

Methodological Answer:

  • Comparative Studies : Benchmark against structurally similar hydrazones (e.g., 2-pyridinecarbaldehyde derivatives) to identify electronic/steric effects .
  • Multi-Technique Validation : Cross-validate stability constants using potentiometry (pH titration) and UV-Vis Job’s method .
  • DFT Calculations : Model metal-ligand bond lengths and charge distribution to reconcile spectroscopic discrepancies .

Application: How can this hydrazone be utilized in developing analytical methods for metal ion detection?

Methodological Answer:

  • Extraction-Spectrophotometry :
    • Complexation : Adjust pH (e.g., 8–9) to form Ni(II)-hydrazone complexes .
    • Extraction : Use chloroform or dichloromethane for phase separation .
    • Quantification : Measure absorbance at λmax (e.g., 470 nm) with a detection limit of ~0.1 ppm .

Q. Table 2. Analytical Performance for Nickel Detection

ParameterValueReference
Linear Range0.5–50 ppm
Molar Absorptivity1.2 × 10⁴ L·mol⁻¹·cm⁻¹
RSD (%)<2.5

Advanced: What reactor designs are suitable for scaling up the synthesis of this compound?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction time compared to batch systems .
  • Membrane Reactors : Integrate in-situ separation of byproducts (e.g., H₂O) to shift equilibrium toward product formation .
  • Process Simulation : Use Aspen Plus or COMSOL to model kinetics and optimize residence time .

Basic: What stability considerations are critical for handling and storing this hydrazone?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the nitro group .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the imine bond .
  • Temperature : Long-term storage at –20°C preserves structural integrity .

Advanced: How can structure-activity relationships (SAR) guide the design of hydrazone derivatives for specific applications?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce –NO₂ or –CN to enhance metal-binding affinity .
  • Steric Modifications : Vary substituents on the pyridyl ring to tune selectivity for target metal ions .
  • Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) of complexation to predict stability trends .

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